Cas no 1187173-72-3 (5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid)
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-isopropyl-5-methyloxazole-4-carboxylic acid
- 5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid
- AKOS005264528
- EN300-109347
- SCHEMBL539769
- MXB17372
- 5-Methyl-2-isopropyl-1,3-oxazole-4-carboxylic acid
- G51230
- 5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxylic acid
- CS-0308143
- 2-isopropyl-5-methyloxazole-4-carboxylicacid
- DA-14874
- 2-isopropyl-5-methyl-oxazole-4-carboxylic acid
- ALBB-034013
- 1187173-72-3
- Z969117652
- 2-Isopropyl-5-methyl-1,3-oxazole-4-carboxylic acid
- JBJZTLXRNSABDA-UHFFFAOYSA-N
-
- MDL: MFCD11870844
- Inchi: 1S/C8H11NO3/c1-4(2)7-9-6(8(10)11)5(3)12-7/h4H,1-3H3,(H,10,11)
- InChI Key: JBJZTLXRNSABDA-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(=O)O)N=C1C(C)C
Computed Properties
- Exact Mass: 169.07389321Da
- Monoisotopic Mass: 169.07389321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 63.3Ų
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191306-1g |
2-isopropyl-5-methyloxazole-4-carboxylic acid |
1187173-72-3 | 95% | 1g |
$926 | 2021-08-05 | |
| Chemenu | CM191306-1g |
2-isopropyl-5-methyloxazole-4-carboxylic acid |
1187173-72-3 | 95% | 1g |
$833 | 2023-02-18 | |
| Enamine | EN300-109347-0.05g |
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid |
1187173-72-3 | 95.0% | 0.05g |
$101.0 | 2025-02-21 | |
| Enamine | EN300-109347-0.1g |
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid |
1187173-72-3 | 95.0% | 0.1g |
$152.0 | 2025-02-21 | |
| Enamine | EN300-109347-0.25g |
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid |
1187173-72-3 | 95.0% | 0.25g |
$216.0 | 2025-02-21 | |
| Enamine | EN300-109347-0.5g |
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid |
1187173-72-3 | 95.0% | 0.5g |
$407.0 | 2025-02-21 | |
| Enamine | EN300-109347-1.0g |
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid |
1187173-72-3 | 95.0% | 1.0g |
$528.0 | 2025-02-21 | |
| Enamine | EN300-109347-2.5g |
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid |
1187173-72-3 | 95.0% | 2.5g |
$1034.0 | 2025-02-21 | |
| Enamine | EN300-109347-5.0g |
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid |
1187173-72-3 | 95.0% | 5.0g |
$1530.0 | 2025-02-21 | |
| Enamine | EN300-109347-10.0g |
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid |
1187173-72-3 | 95.0% | 10.0g |
$2269.0 | 2025-02-21 |
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid Suppliers
5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid
5-Methyl-2-(Propan-2-Yl)-1,3-Oxazole-4-Carboxylic Acid: A Comprehensive Overview
5-Methyl-2-(Propan-2-Yl)-1,3-Oxazole-4-Carboxylic Acid (CAS No. 1187173-72-3) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazole derivatives, which are known for their versatile applications in drug design and agrochemicals. The molecule's structure is characterized by a five-membered oxazole ring system with a methyl group at position 5 and an isopropyl group at position 2, along with a carboxylic acid moiety at position 4. These structural features contribute to its intriguing chemical properties and potential biological activities.
The synthesis of 5-Methyl-2-(Propan-2-Yl)-1,3-Oxazole-4-Carboxylic Acid involves a multi-step process that typically begins with the preparation of the oxazole ring system. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such heterocyclic compounds. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the oxazole ring, thereby improving yield and purity. The carboxylic acid group at position 4 plays a crucial role in determining the compound's reactivity and functionality, making it amenable to further derivatization for specific applications.
One of the most promising areas of research involving 5-Methyl-2-(Propan-2-Yl)-1,3-Oxazole-4-Carboxylic Acid is its potential as a lead compound in drug discovery. The oxazole ring system is well-known for its ability to modulate various biological targets, including enzymes and receptors. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in cellular signaling pathways associated with cancer and inflammatory diseases. Additionally, its methyl and isopropyl substituents contribute to its lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins.
In the realm of agrochemistry, 5-Methyl-2-(Propan-2-Yl)-1,3-Oxazole-4-Carboxylic Acid has shown potential as a herbicide or fungicide due to its ability to disrupt essential biochemical pathways in plant pathogens. Researchers have investigated its efficacy against various fungal strains, including those resistant to conventional fungicides. The compound's carboxylic acid group may also facilitate its formulation into environmentally friendly pesticides, aligning with current trends toward sustainable agriculture.
Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying the biological activity of 5-Methyl-2-(Propan-2-Yl)-1,3-Oxazole-4-Carboxylic Acid. Molecular docking studies have revealed that the compound interacts favorably with key residues in target proteins, suggesting a high binding affinity. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are critical for understanding its reactivity and stability under different conditions.
The development of novel derivatives based on 5-Methyl-2-(Propan-2-Yl)-1,3-Oxazole-4-Carboxylic Acid is another active area of research. By modifying the substituents on the oxazole ring or altering the carboxylic acid group, scientists aim to enhance the compound's pharmacokinetic properties and reduce potential side effects. For example, esterification of the carboxylic acid group has been explored as a strategy to improve bioavailability while maintaining therapeutic efficacy.
In conclusion, 5-Methyl-2-(Propan-2-Yl)-1,3-Oxazole-4-Carboxylic Acid (CAS No. 1187173) represents a versatile platform for exploring innovative solutions in medicine and agriculture. Its unique structure and diverse functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, it holds great promise for advancing both scientific knowledge and practical applications in various industries.
1187173-72-3 (5-methyl-2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid) Related Products
- 404935-22-4(4-Oxazolecarboxylicacid, 2-[(1S)-1-aminoethyl]-5-methyl-)
- 61183-12-8(4-Oxazolecarboxylic acid, 2-acetyl-5-methyl-, methyl ester)
- 312958-46-6(4-Oxazolecarboxylicacid, 2-[(1R)-1-aminoethyl]-5-methyl-)
- 153180-21-3(2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid)
- 23000-14-8(dimethyl-1,3-oxazole-4-carboxylic acid)
- 364607-75-0(4-Oxazolecarboxylicacid, 5-methyl-2-(1-methylethenyl)-)
- 113366-75-9(4-Oxazolecarboxylicacid, 5-ethyl-2-methyl-)
- 113366-77-1(2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic Acid)
- 61152-04-3(4-Oxazolecarboxylic acid, 2-cyclohexyl-5-methyl-)
- 89724-36-7(4-Oxazolecarboxylic acid, 5-methyl-2-(1-methyl-3-cyclohexen-1-yl)-)